Pyrrole-2,3,5-tricarboxylic acid
Description
Significance of the Pyrrole (B145914) Nucleus within Organic Chemistry and Medicinal Science
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in organic and medicinal chemistry. wisdomlib.orgalliedacademies.org Its unique electronic properties and ability to participate in various chemical reactions make it a valuable building block for the synthesis of a wide array of organic compounds. wisdomlib.org
The pyrrole nucleus is a common structural motif found in numerous natural products and biosynthetically derived compounds. alliedacademies.orgnih.gov It is a key component of complex macrocycles such as the porphyrins found in heme, chlorophyll, and vitamin B12. alliedacademies.org The versatility of the pyrrole structure allows for the combination of different pharmacophores, leading to the creation of more active compounds. rsc.org
Pyrrole derivatives exhibit a broad spectrum of biological activities and are present in many commercially available drugs. nih.govrsc.org These compounds have been developed for a variety of therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. alliedacademies.orgnih.gov Marketed drugs containing the pyrrole ring system are used to treat conditions such as psychoses, bacterial and fungal infections, and cancer, including leukemia and lymphoma. rsc.orgrsc.org The adaptability of the pyrrole scaffold continues to drive research into new therapeutic agents. researchgate.net
Contextualization of Pyrrole-2,3,5-Tricarboxylic Acid (PTCA)
This compound, a pyrrole derivative with three carboxylic acid groups, is a notable compound due to its role as a degradation product of melanins. smolecule.com Its chemical structure, featuring a five-membered nitrogen-containing ring with carboxylic acid substituents at the 2, 3, and 5 positions, significantly influences its chemical reactivity and biological activity. smolecule.com
PTCA is recognized as a major oxidative degradation product of melanin (B1238610), the pigment responsible for color in skin and hair. oup.comnih.gov It is formed through the oxidation of melanin, a process that can be induced by factors such as exposure to hydrogen peroxide, which is found in some cosmetic treatments like hair bleaching and dyeing. oup.comnih.gov The formation of PTCA from the oxidation of 3,4-dihydroxyphenethylamine-derived melanin suggests that some units of the melanin polymer may be formed from indole-5,6-quinone (B1222607) units. rsc.org
The quantification of PTCA has been established as a valuable tool in various research areas. In forensic toxicology, the analysis of PTCA levels in hair can serve as a marker for oxidative hair treatments. nih.govnih.gov Studies have shown that while natural hair contains a baseline level of PTCA, cosmetic treatments involving oxidation significantly increase its concentration. oup.comnih.gov For instance, one study reported that untreated hair samples had an average PTCA content of 8.54 ± 5.72 ng/mg, which increased to 16.8 ± 6.95 ng/mg after in vitro cosmetic bleaching. oup.com This allows for the differentiation between natural and excessively oxidized hair, with a proposed cut-off of 20 ng/mg to indicate oxidative treatment. nih.gov Furthermore, PTCA is used in studies of melanin metabolism and oxidative stress, where its levels in biological samples can provide insights into the rate of melanin degradation. smolecule.com Research has also identified naturally occurring PTCA in melanosomes from various sources, including Sepia, human black hair, and bovine choroid and iris. researchgate.net
The applications of pyrrole derivatives extend into the field of materials science. researchgate.net While the primary focus of PTCA research has been in the biological and biochemical realms, its structural features suggest potential for use in the development of new materials. The multiple carboxylic acid groups on the pyrrole ring provide sites for polymerization and coordination with metal ions, which could be exploited in the design of novel polymers and coordination complexes with specific electronic or catalytic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrole-2,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5(10)2-1-3(6(11)12)8-4(2)7(13)14/h1,8H,(H,9,10)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSAVTSXHXRENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241508 | |
| Record name | Pyrrole-2,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945-32-4 | |
| Record name | Pyrrole-2,3,5-tricarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole-2,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Computational Insights into Pyrrole 2,3,5 Tricarboxylic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
Comprehensive spectroscopic data is essential for the unambiguous structural confirmation of a chemical compound. However, for Pyrrole-2,3,5-tricarboxylic acid, specific experimental spectra are not readily found in the reviewed literature. The following sections detail the expected spectroscopic behavior based on related compounds and the limited available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Experimental ¹H and ¹³C NMR spectra for this compound are not available in the searched databases. For comparison, the related compound, pyrrole-2-carboxylic acid, exhibits characteristic signals for the pyrrole (B145914) ring protons and the carboxylic acid proton in its ¹H NMR spectrum. nih.govchemicalbook.com The ¹³C NMR spectrum of pyrrole-2-carboxylic acid shows distinct resonances for the carbonyl carbon and the pyrrole ring carbons. thieme-connect.de It is anticipated that the ¹H NMR spectrum of this compound would show a single proton signal for the C4-H of the pyrrole ring, with its chemical shift influenced by the three surrounding carboxyl groups. The ¹³C NMR spectrum would be expected to show signals for the three distinct carboxyl carbons and the five carbons of the pyrrole ring.
Infrared (IR) Spectroscopy for Vibrational Analysis
A specific experimental IR spectrum for this compound is not present in the available literature. However, the IR spectrum of the related molecule, pyrrole-2-carboxylic acid, displays characteristic absorption bands. nist.govnist.govchemicalbook.com These include broad O-H stretching vibrations from the carboxylic acid group, N-H stretching of the pyrrole ring, and C=O stretching of the carbonyl group. It can be inferred that the IR spectrum of this compound would exhibit similar characteristic bands, with the positions and intensities of the O-H and C=O stretching vibrations being influenced by intermolecular hydrogen bonding and the electronic effects of having three carboxyl groups on the pyrrole ring.
Mass Spectrometry (MS) for Molecular Confirmation and Quantification
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₇H₅NO₆, with a molecular weight of 199.12 g/mol . nih.govsigmaaldrich.comlgcstandards.com
While detailed experimental mass spectra and fragmentation analyses are not widely published, predicted collision cross-section (CCS) values for various adducts of this compound have been calculated. These theoretical values can aid in the identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 200.01897 | 136.7 |
| [M+Na]⁺ | 222.00091 | 144.3 |
| [M-H]⁻ | 198.00441 | 134.4 |
| [M+NH₄]⁺ | 217.04551 | 153.2 |
| [M+K]⁺ | 237.97485 | 142.6 |
| [M+H-H₂O]⁺ | 182.00895 | 131.6 |
Data sourced from PubChemLite
The fragmentation of dicarboxylic and tricarboxylic acids in mass spectrometry often involves the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov For this compound, fragmentation would likely proceed through sequential losses of these small molecules from the carboxyl groups.
Theoretical and Computational Chemistry Applied to this compound
Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules. While specific computational studies on this compound are limited, research on related pyrrole derivatives can offer a comparative understanding.
Density Functional Theory (DFT) Applications for Electronic Structure
No direct DFT studies on the electronic structure of this compound were found in the searched literature. However, DFT calculations have been employed to investigate the electronic structure of similar molecules, such as other functionalized pyrroles. aps.orgresearchgate.net These studies typically analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions. For this compound, the electron-withdrawing nature of the three carboxyl groups would be expected to significantly influence the electron density distribution within the pyrrole ring and impact its aromaticity and reactivity.
Elucidation of Reaction Pathways and Energetics
There is a lack of specific computational studies on the reaction pathways and energetics of this compound. Research on the synthesis of related pyrrole dicarboxylic acid esters has been reported, sometimes involving iron-containing catalysts. doi.org Additionally, theoretical studies on the stability of dimers of related compounds, such as 1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, have been conducted using ab initio calculations. doi.org These studies provide a framework for how the reaction mechanisms and energetics of this compound could be investigated, for example, through the study of its potential formation from the oxidation of melanin (B1238610) or its decarboxylation reactions.
Molecular Dynamics Simulations of PTCA Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This methodology allows for the investigation of conformational changes, intermolecular interactions, and the thermodynamic properties of molecular systems. In the context of this compound (PTCA), MD simulations could provide invaluable insights into its behavior in various chemical and biological environments.
However, a comprehensive review of the current scientific literature reveals that no specific molecular dynamics simulation studies have been published for this compound to date. This indicates a significant research gap in the computational analysis of this particular compound.
Potential applications for MD simulations of PTCA, were they to be conducted, would be extensive. For instance, simulations could elucidate the interaction of PTCA with biological macromolecules, such as enzymes or receptors, which is pertinent given that many pyrrole derivatives exhibit biological activity. acgpubs.org Furthermore, understanding the solvation dynamics of PTCA in different solvents would be crucial for its application in various chemical reactions and for optimizing its synthesis and purification processes. Investigations into the aggregation behavior of PTCA, and how it forms dimers or larger clusters through hydrogen bonding and other non-covalent interactions, could also be explored. Such studies on the related molecule, pyrrole-2-carboxylic acid, have indeed confirmed the formation of cyclic dimers in the solid state. researchgate.net
Given the utility of MD simulations in drug discovery and materials science, future computational studies on PTCA would be a valuable contribution to the scientific community, providing a deeper understanding of its dynamic properties and potential applications.
Chemical Transformations and Derivatization Strategies of Pyrrole 2,3,5 Tricarboxylic Acid
Intrinsic Reactivity of the Pyrrole-2,3,5-Tricarboxylic Acid Scaffold
The chemical behavior of this compound is dictated by the interplay of the aromatic pyrrole (B145914) ring and the electron-withdrawing carboxylic acid substituents.
Electronic Effects of Carboxylic Acid Groups on Pyrrole Ring Reactivity
The pyrrole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic substitution. wikipedia.org However, the three carboxylic acid groups on the this compound molecule are strongly electron-withdrawing. This has a significant impact on the reactivity of the pyrrole ring.
These groups deactivate the pyrrole ring towards electrophilic attack by reducing the electron density of the ring. This deactivating effect is a consequence of the inductive and resonance effects of the carboxyl groups. The electron-withdrawing nature of these substituents also influences the regioselectivity of any potential substitution reactions.
| Property | Description |
| Electron Density | The carboxylic acid groups decrease the electron density of the pyrrole ring. |
| Reactivity | The ring is deactivated towards electrophilic substitution compared to unsubstituted pyrrole. |
| Regioselectivity | The positions for electrophilic attack are influenced by the directing effects of the existing carboxyl groups. |
Acidic Properties of the Carboxyl Moieties and N-H Position
The presence of three carboxylic acid groups confers significant acidic properties to this compound. smolecule.com Each carboxyl group can donate a proton, and their acidity is influenced by the electron-withdrawing nature of the pyrrole ring and the other carboxyl groups. The pKa values of these carboxylic acids are expected to be lower (more acidic) than that of a simple alkyl carboxylic acid due to the electronic effects of the heterocyclic ring. libretexts.org
Furthermore, the N-H proton of the pyrrole ring is also acidic, with a pKa typically around 17.5 in unsubstituted pyrrole. wikipedia.org The presence of the electron-withdrawing carboxyl groups in this compound would be expected to increase the acidity of the N-H proton compared to pyrrole itself. scribd.com This increased acidity facilitates deprotonation at the nitrogen atom, allowing for subsequent N-functionalization reactions.
Synthetic Derivatization of this compound
The multiple functional groups on this compound provide numerous handles for synthetic modification, enabling the creation of a wide array of derivatives.
Esterification and Amidation at Carboxylic Acid Sites
The carboxylic acid groups are readily converted into esters and amides through standard condensation reactions.
Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. The choice of alcohol determines the nature of the resulting ester. For example, reaction with diethyl sulfate (B86663) or other alkylating agents can yield the corresponding ethyl esters. chemsrc.com
Amidation involves the reaction of the carboxylic acid with an amine, typically in the presence of a coupling agent to facilitate the formation of the amide bond. google.com A variety of amines can be used to generate a diverse library of pyrrole-2,3,5-tricarboxamides. researchgate.netacs.org The use of coupling agents like bis-(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) has been reported for the synthesis of pyrrole carboxamides. znaturforsch.com
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol, Acid Catalyst | This compound ester |
| Amidation | Amine, Coupling Agent (e.g., BOP-Cl) | Pyrrole-2,3,5-tricarboxamide |
N-Alkylation and N-Functionalization Strategies
The acidic N-H proton of the pyrrole ring can be removed by a base to form a nucleophilic pyrrolide anion. This anion can then react with various electrophiles to achieve N-alkylation or other N-functionalizations. wikipedia.org
Common strategies for N-alkylation involve the use of alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH). znaturforsch.com The choice of the alkylating agent allows for the introduction of a wide range of substituents at the nitrogen atom. Ionic liquids have also been shown to be effective media for the regioselective N-alkylation of pyrroles. organic-chemistry.org
Beyond simple alkylation, N-functionalization can introduce other groups. For example, reaction with sulfonyl chlorides can lead to N-sulfonylated pyrroles. organic-chemistry.org
| Functionalization | Reagents and Conditions | Product |
| N-Alkylation | Alkyl Halide, Base (e.g., NaH) | N-Alkyl-pyrrole-2,3,5-tricarboxylic acid |
| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl-pyrrole-2,3,5-tricarboxylic acid |
Exploration of Other Electrophilic and Nucleophilic Modifications
While the electron-withdrawing nature of the carboxylic acid groups deactivates the pyrrole ring towards many common electrophilic aromatic substitution reactions, some modifications may still be possible under specific conditions. For instance, halogenation of pyrrole derivatives can occur, though the conditions need to be carefully controlled to avoid polymerization. studysmarter.co.uk
Nucleophilic substitution reactions on the pyrrole ring itself are generally difficult. However, functionalization can be achieved through other means. For example, the carboxylic acid groups can be converted to other functional groups that can then participate in further reactions. Additionally, the development of modern cross-coupling methodologies could potentially enable the introduction of new substituents onto the pyrrole ring of this highly functionalized scaffold.
Applications of Pyrrole 2,3,5 Tricarboxylic Acid in Advanced Materials and Coordination Chemistry
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is a critical factor that dictates the final structure, porosity, and functionality of the MOF. osti.gov Multicarboxylate ligands, in particular, are extensively used to build stable MOFs with a wide range of pore environments and potential applications. osti.govresearchgate.net
Pyrrole-2,3,5-tricarboxylic acid is classified as a multicarboxylic or polytopic ligand, meaning it has multiple points of connection available for coordinating to metal centers. The primary coordination sites are the three carboxylate (-COOH) groups, which can deprotonate to form carboxylate (-COO⁻) anions that bind strongly to metal ions. Additionally, the nitrogen atom within the pyrrole (B145914) ring can potentially act as a coordination site. This trifunctional nature allows a single PTCA molecule to bridge multiple metal ions simultaneously, facilitating the construction of stable, three-dimensional frameworks. In the context of MOF design, ligands with three or more connection points are highly sought after as they tend to create more robust and highly connected networks compared to simpler dicarboxylate linkers. researchgate.net The coordination can occur through various modes, typically involving M-O bonds from the carboxylates and potentially M-N bonds from the pyrrole nitrogen. researchgate.net
The rational design of MOFs follows the principles of reticular chemistry, where the geometry of the molecular building blocks (metal nodes and organic linkers) determines the topology of the resulting network. The selection of a linker with a specific size, shape, and connectivity is a key strategy for controlling the final structure. nih.gov
PTCA presents an interesting case for MOF design due to its asymmetric, or low-symmetry, nature. Unlike highly symmetrical linkers such as benzene-1,3,5-tricarboxylate (B1238097) (BTC), the arrangement of the three carboxyl groups on the five-membered pyrrole ring is not evenly distributed. The use of such low-symmetry linkers, while making the final structure more difficult to predict, offers opportunities to create MOFs with unusual and novel topologies that are not accessible with more conventional, symmetric linkers. acs.org The design strategy would involve reacting PTCA with metal salts under specific conditions (e.g., solvothermal or hydrothermal synthesis) to control the formation of desired metal-carboxylate clusters and their subsequent linkage into an extended framework. nih.gov
The structure of a MOF is fundamentally defined by its network topology, which describes the pattern of connections between nodes and linkers. While specific crystal structures for MOFs built exclusively with PTCA are not widely reported in literature, the types of topologies it could form can be inferred from frameworks built with other tricarboxylate linkers. The connectivity and geometry of the linker are among the most important factors influencing the net topology. nih.gov For instance, tricarboxylate linkers commonly produce frameworks with high connectivity, leading to complex topologies.
The table below shows examples of network topologies observed in MOFs constructed from other polycarboxylate ligands, which illustrate the structural possibilities for linkers like PTCA.
| Metal Node | Linker Example | Resulting Topology | Dimensionality | Reference |
| Cobalt (Co) | 1,3,5-benzenetricarboxylic acid (BTC) | 2D Layer | 2D | mdpi.com |
| Cadmium (Cd) | 1,3,5-benzenetricarboxylic acid (BTC) | (4²·12⁴)₃(4³)₄-3,4L129 | 2D | rsc.org |
| Lead (Pb) | 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid | (6³)(6⁵·8) | 3D | osti.gov |
| Rare Earth (RE) | [1,1':3',1''-terphenyl]-4,4'',5'-tricarboxylic acid | (3,3,18)-c ytw | 3D | nih.gov |
This table presents examples from analogous systems to illustrate potential structural outcomes.
A key advantage of MOFs is the ability to tune their properties by modifying the organic linker. nih.gov This can be achieved by introducing different functional groups onto the linker's backbone. For a PTCA-based MOF, one could envision several strategies to tailor its properties. For example, adding functional groups to the pyrrole ring could precisely tune the chemical environment within the MOF's pores. This strategy has been successfully applied in other MOF systems to enhance properties like gas separation, catalysis, or sensing. uaeu.ac.ae
Role in Polymeric Systems and Supramolecular Assemblies
Beyond crystalline MOFs, polyfunctional molecules are essential building blocks for a wide range of polymeric materials and supramolecular structures.
The three carboxylic acid groups of PTCA make it a prime candidate for use as a monomer in polymerization reactions. Specifically, it can act as a trifunctional building block in step-growth polymerization. For instance, in the synthesis of polyesters (reacting with diols) or polyamides (reacting with diamines), the inclusion of PTCA would lead to the formation of cross-linked, network polymers rather than simple linear chains. These resulting materials would likely exhibit high thermal stability and rigidity due to their three-dimensional covalent network.
Furthermore, the pyrrole ring itself is a well-known component in conducting polymers like polypyrrole. mdpi.com While polypyrrole is typically formed through the oxidative polymerization of pyrrole monomer, the use of pyrrole derivatives like PTCA in copolymerization could introduce specific functionalities. The copolymerization of pyrrole with various derivatives has been shown to be an effective strategy for modifying material properties, such as mechanical strength, solubility, and sensor capabilities. mdpi.com The incorporation of PTCA into such systems could yield multifunctional polymers combining the conductivity of a polypyrrole backbone with the ion-binding or coordination capabilities of the carboxylic acid groups.
Formation of Supramolecular Structures Utilizing PTCA as a Building Block
This compound (PTCA) has garnered interest as a potential building block in the field of supramolecular chemistry and crystal engineering. Its rigid, planar pyrrole core, combined with the presence of three carboxylic acid groups and a secondary amine (N-H) group, offers multiple coordination and hydrogen bonding sites. These features make it a promising candidate for the construction of intricate and high-dimensional supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs).
The fundamental principle behind using PTCA as a building block lies in its ability to form predictable and robust intermolecular interactions. The carboxylic acid groups can be deprotonated to act as multidentate carboxylate ligands, bridging multiple metal centers. Simultaneously, the pyrrole N-H group and the remaining carboxylic acid functionalities can participate in extensive hydrogen bonding networks, further stabilizing the resulting supramolecular assembly.
While extensive research has been conducted on analogous molecules like pyridine-2,4,6-tricarboxylic acid and various pyrrole-dicarboxylic acids in the construction of coordination polymers, detailed studies on supramolecular structures formed exclusively from this compound are not as widely reported in the current literature. However, the principles derived from these related systems provide a strong basis for predicting the behavior of PTCA in forming such assemblies.
The self-assembly process is driven by the coordination between the carboxylate groups of the deprotonated PTCA ligand and metal ions. The geometry and coordination preferences of the metal ion, along with the disposition of the functional groups on the PTCA molecule, play a crucial role in determining the final topology of the supramolecular structure. The potential for varied coordination modes allows for the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.
For instance, the carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The combination of these coordination modes, along with the angular disposition of the carboxylic acid groups on the pyrrole ring, can lead to the formation of porous structures. These pores can potentially encapsulate guest molecules, leading to applications in areas such as gas storage, separation, and catalysis.
Although specific examples of supramolecular structures based on PTCA are limited in published research, the structural characteristics of the molecule strongly suggest its high potential as a versatile building block in coordination chemistry. Future research in this area is expected to unveil a rich variety of supramolecular architectures with interesting properties.
Interactive Data Table: Potential Coordination and Hydrogen Bonding Modes of PTCA
The following table outlines the potential coordination and hydrogen bonding interactions that this compound can engage in, which are fundamental to its role as a building block for supramolecular structures.
| Functional Group | Potential Interaction | Role in Supramolecular Assembly |
| Carboxylic Acid (-COOH) at C2 | Coordination (as carboxylate), Hydrogen Bonding | Ligand to metal ions, hydrogen bond donor/acceptor |
| Carboxylic Acid (-COOH) at C3 | Coordination (as carboxylate), Hydrogen Bonding | Ligand to metal ions, hydrogen bond donor/acceptor |
| Carboxylic Acid (-COOH) at C5 | Coordination (as carboxylate), Hydrogen Bonding | Ligand to metal ions, hydrogen bond donor/acceptor |
| Pyrrole N-H | Hydrogen Bonding | Hydrogen bond donor to stabilize the network |
Biological and Biomedical Significance of Pyrrole 2,3,5 Tricarboxylic Acid
PTCA as a Biomarker for Melanin (B1238610) Assessment
Pyrrole-2,3,5-tricarboxylic acid serves as a crucial biomarker for the assessment of melanin, particularly eumelanin (B1172464). Its utility spans quantitative analysis, forensic science, and clinical research.
Quantitative Determination of Eumelanin Content via PTCA Analysis
A widely accepted method for quantifying eumelanin content in various biological samples is through the analysis of PTCA. nih.gov This method is valued for its simplicity and speed, as it doesn't necessitate the isolation of melanin from tissues. nih.gov The underlying principle is that the permanganate (B83412) oxidation of eumelanin consistently yields PTCA as its primary pyrrolic product, making it a reliable quantitative indicator. nih.gov This degradation product is then measured using high-performance liquid chromatography (HPLC). nih.govnih.gov
The amount of PTCA recovered after oxidation provides a direct correlation to the eumelanin content in the sample. nih.gov For instance, in Sepia officinalis ink, PTCA is the predominant marker, constituting 94.8% of the total melanin markers detected after oxidation. nih.gov In contrast, synthetic melanin shows a more balanced distribution of eumelanin oxidation products. nih.gov This method has been successfully applied to determine eumelanin content in diverse samples such as hair, melanoma cells, and even bivalve shells. nih.govnih.gov
It is important to note that naturally occurring, water-soluble pyrrole (B145914) acids, including PTCA, have been found in melanosomes from sources like Sepia, human black hair, and bovine choroid and iris. researchgate.net Therefore, care must be taken when comparing PTCA yields from degradation analyses of melanins that have been isolated and prepared using different methods. researchgate.net
Applications in Forensic Science: Detection of Oxidative Hair Treatment
In the field of forensic toxicology, hair analysis is a routine procedure for monitoring alcohol and drug abstinence. nih.govnih.govresearchgate.net However, cosmetic treatments, particularly those involving oxidation like bleaching and permanent dyeing, can degrade incorporated xenobiotics, potentially leading to false-negative results. nih.govnih.govresearchgate.net PTCA has emerged as a valuable biomarker for identifying such oxidative hair treatments. nih.govnih.govresearchgate.netuzh.ch
The formation of PTCA is a direct consequence of the oxidative degradation of melanin in hair by substances like hydrogen peroxide. nih.govresearchgate.netoup.com Studies have demonstrated a significant increase in PTCA content in hair treated with hydrogen peroxide, with concentrations rising in proportion to the peroxide concentration and treatment time. nih.govresearchgate.net Similarly, semi-permanent and permanent dyeing, as well as bleaching, lead to a notable increase in PTCA levels, while treatments like henna and tinting have no significant effect. nih.govresearchgate.net
Researchers have established baseline levels of endogenous PTCA in untreated hair and proposed cut-off values to distinguish between natural and oxidatively treated hair. nih.govresearchgate.netoup.com For example, one study suggested a cut-off of 20 ng/mg to differentiate between natural and excessively oxidized hair. nih.govresearchgate.net However, it is crucial to consider that hair with a naturally low melanin content, such as light-blond or white hair, may not show a marked increase in PTCA even after oxidative treatment. nih.govresearchgate.net
Recent research also highlights the potential of other melanin degradation products, such as 1H-pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA), as markers for oxidative hair treatment. uzh.ch PTeCA is reportedly not detectable in untreated proximal hair segments, making its presence highly indicative of hair manipulation through bleaching. uzh.ch
Interactive Table: PTCA Levels in Hair Under Different Conditions
| Condition | Mean PTCA Concentration (ng/mg) | Key Findings |
| Natural, Untreated Hair | 8.4 ± 3.8 | Baseline levels in a study of 33 samples. nih.govresearchgate.net |
| In Vitro Oxidative Treatment | Increased significantly | PTCA content rises with H2O2 concentration and time. nih.govresearchgate.net |
| In Vivo Treated Hair | Significantly higher than untreated | Confirms PTCA as a marker for cosmetic treatment. nih.gov |
| Multi-Ethnic Untreated Hair | 8.54 ± 5.72 | Lower levels observed in Caucasians. oup.com |
Clinical Research on Skin Pigmentation and Melanogenesis
PTCA analysis plays a significant role in clinical research related to skin pigmentation, melanogenesis, and associated disorders. By measuring PTCA levels, researchers can gain insights into the quantity and type of melanin being produced, which is crucial for understanding conditions like oculocutaneous albinism and melanoma. nih.govresearchgate.net
One study investigating melanoma risk found that the amount of PTCA in hair is a strong and independent risk indicator for the disease. nih.gov Individuals with PTCA levels below 85 ng/mg were found to have a significantly increased risk of melanoma. nih.gov This suggests that quantifying eumelanin through PTCA analysis can be a more reliable predictor of sun sensitivity and melanoma risk than traditional methods. nih.gov
In the context of melanogenesis, the process of melanin production, PTCA is used to quantify the eumelanin component. researchgate.net Research on dysplastic melanocytic nevi (DMN), which are precursors to melanoma, has utilized PTCA analysis to show that these lesions have altered melanogenesis compared to common nevi. researchgate.net Furthermore, studies on the effects of various compounds on melanogenesis in mouse epidermal melanocytes have used PTCA measurements to assess changes in eumelanin production.
Cellular and Molecular Impact of this compound
Beyond its role as a biomarker, research is beginning to uncover the direct cellular and molecular effects of PTCA, particularly concerning cellular balance and gene expression.
Role in Cellular Redox Balance and Antioxidant Mechanisms
Some evidence suggests that PTCA may possess antioxidant properties. It is proposed that the compound could act as an antioxidant by scavenging free radicals that are generated during oxidative stress. This potential role in modulating oxidative stress is an area of ongoing investigation.
Investigations into PTCA's Influence on Gene Expression and Metabolic Pathways
The influence of PTCA on gene expression and metabolic pathways is an emerging area of research. While direct studies on PTCA's broad impact are limited, its connection to melanin synthesis pathways provides a starting point. Melanogenesis is a complex process involving the expression of multiple genes, and as a key degradation product of eumelanin, PTCA is intrinsically linked to this pathway.
Further research is needed to elucidate the specific genes and metabolic pathways that may be directly or indirectly influenced by the presence of PTCA. Understanding these interactions could provide valuable insights into the regulation of pigmentation and the cellular response to oxidative stress.
Therapeutic Potential of Pyrrole Scaffolds with Relevance to PTCA
The pyrrole ring is a fundamental structural motif in a vast array of biologically active compounds, contributing to a wide spectrum of pharmacological activities. nih.govrsc.orgbenthamdirect.com This has rendered the pyrrole scaffold a privileged structure in medicinal chemistry, with derivatives demonstrating therapeutic potential in numerous areas, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.net The functionalization of the pyrrole core, particularly with carboxylic acid groups as seen in this compound (PTCA), can significantly influence the molecule's biological and biomedical significance. While direct studies on PTCA are limited, the activities of structurally related pyrrole carboxylic acids and other derivatives provide a strong basis for understanding its potential therapeutic relevance.
Anti-inflammatory and Enzyme Inhibitory Activities of Pyrrole Derivatives
Pyrrole derivatives have been extensively investigated for their anti-inflammatory properties. A study on eight substituted pyrrole carboxylic acids revealed that seven of these compounds exhibited anti-inflammatory activity in a carrageenan-induced edema model in rats, with protection ranging from 11% to 42% at a dose of 100 mg/kg. nih.gov Notably, pyrrole-2-carboxylic acid demonstrated the highest activity among the tested compounds. karger.com Furthermore, these compounds displayed significant in vitro antiproteolytic activity, inhibiting trypsin-induced hydrolysis of bovine serum albumin by 42% to 90% at a 1 mM concentration. nih.gov This suggests that their anti-inflammatory effect may be partly due to the inhibition of proteolytic enzymes that contribute to the inflammatory response. nih.gov The membrane-stabilizing properties of these pyrrole carboxylic acids were also evaluated, with I50 values for inhibiting heat-induced erythrocyte hemolysis ranging from 0.29 to 6.0 mM. nih.gov
The enzyme inhibitory activity of pyrrole derivatives extends to various other targets. For instance, novel pyrrole derivatives have been synthesized and evaluated as highly selective potassium-competitive acid blockers, demonstrating potent inhibitory activity against H+,K+-ATPase. nih.gov One of the synthesized compounds, 17c, showed potent inhibition of histamine-stimulated gastric acid secretion in rats. nih.gov In another study, a series of 1,3-diaryl-pyrrole derivatives were found to be selective inhibitors of butyrylcholinesterase (BChE), with IC50 values in the low micromolar range. nih.gov Specifically, compound 3p exhibited a mixed competitive inhibition mode against BChE with an IC50 value of 1.71 µM. nih.gov
| Compound | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Substituted Pyrrole-3-Carboxylic Acids | Anti-inflammatory | 11-42% protection in carrageenan-induced edema in rats. | nih.gov |
| Substituted Pyrrole Carboxylic Acids | Antiproteolytic (Trypsin Inhibition) | 42-90% inhibition at 1 mM. | nih.gov |
| Substituted Pyrrole Carboxylic Acids | Membrane Stabilization (Antihemolytic) | I50 values ranged from 0.29 to 6.0 mM. | nih.gov |
| Pyrrole derivative 17c | H+,K+-ATPase Inhibition | Potent inhibition of gastric acid secretion in rats. | nih.gov |
| 1,3-diaryl-pyrrole derivative 3p | Butyrylcholinesterase (BChE) Inhibition | IC50 = 1.71 µM. | nih.gov |
Antimicrobial Research and Quorum Sensing Modulation by Pyrrole Derivatives
The pyrrole scaffold is a key component in a number of natural and synthetic antimicrobial agents. benthamdirect.comresearchgate.net Research in this area has highlighted the potential of pyrrole derivatives, including those with carboxylic acid functionalities, to combat bacterial and fungal pathogens, as well as to modulate bacterial communication systems like quorum sensing (QS).
A significant finding directly relevant to PTCA is the investigation of 1H-pyrrole-2,5-dicarboxylic acid (PT22), a close structural analog. frontiersin.orgnih.govnih.gov PT22, isolated from an endophytic fungus, was identified as a quorum sensing inhibitor against the opportunistic pathogen Pseudomonas aeruginosa. frontiersin.orgnih.govnih.gov At concentrations that did not affect bacterial growth, PT22 was shown to reduce the production of QS-regulated virulence factors, including pyocyanin (B1662382) and rhamnolipid, and to inhibit biofilm formation. frontiersin.orgnih.govnih.gov This activity is attributed to the downregulation of QS-related genes. frontiersin.orgnih.gov Importantly, PT22 also acts as an antibiotic accelerant, enhancing the efficacy of antibiotics like gentamycin and piperacillin (B28561) against P. aeruginosa biofilms. frontiersin.orgnih.govnih.gov Another related compound, 1H-pyrrole-2-carboxylic acid, has also been shown to inhibit QS and virulence factors in P. aeruginosa. frontiersin.orgnih.gov
The broader antimicrobial potential of pyrrole derivatives is well-documented. Pyrrole-2-carboxamides have been designed as potent inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis. nih.gov Several of these compounds exhibited potent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) below 0.016 µg/mL and low cytotoxicity. nih.gov Furthermore, various synthetic pyrrole derivatives have demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, and antifungal activity against Aspergillus niger and Candida albicans. researchgate.net
| Compound/Derivative Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 1H-Pyrrole-2,5-dicarboxylic acid (PT22) | Quorum Sensing Inhibition (P. aeruginosa) | Reduces pyocyanin and rhamnolipid production; inhibits biofilm formation. | frontiersin.orgnih.govnih.gov |
| 1H-Pyrrole-2-carboxylic acid | Quorum Sensing Inhibition (P. aeruginosa) | Inhibits virulence factors like elastase, protease, and pyocyanin. | frontiersin.org |
| Pyrrole-2-carboxamides | MmpL3 Inhibition (M. tuberculosis) | MIC < 0.016 µg/mL against drug-resistant strains. | nih.gov |
| Synthetic Pyrrole Derivatives | Antibacterial Activity | Active against E. coli and S. aureus. | researchgate.net |
| Synthetic Pyrrole Derivatives | Antifungal Activity | Active against A. niger and C. albicans. | researchgate.net |
Broader Pharmacological Spectrum of Pyrrole Derivatives
The therapeutic potential of the pyrrole scaffold is not limited to anti-inflammatory and antimicrobial applications. The versatility of this heterocyclic ring system has led to the development of derivatives with a wide range of pharmacological activities. nih.govbenthamdirect.com
Numerous pyrrole derivatives have been investigated for their anticancer properties, with some showing significant cytotoxic activity against various cancer cell lines. nih.gov The structural modifications on the pyrrole ring play a crucial role in defining their mechanism of action and potency. nih.gov Beyond oncology, pyrrole-containing compounds have been explored for their potential as antiviral, analgesic, and anticonvulsant agents. researchgate.netnih.gov For example, a study on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids identified compounds with potent analgesic activity in mouse models. nih.gov The diverse biological activities of pyrrole derivatives underscore the importance of this scaffold in drug discovery and development. rsc.org The presence of multiple carboxylic acid groups on the pyrrole ring in PTCA suggests the potential for unique interactions with biological targets, warranting further investigation into its broader pharmacological profile.
| Derivative Class | Pharmacological Activity | Example/Finding | Reference |
|---|---|---|---|
| Various Pyrrole Derivatives | Anticancer | Reported to have cytotoxic effects on various cancer cell lines. | nih.gov |
| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Analgesic | High potency in mouse phenylquinone writhing assay. | nih.gov |
| Various Pyrrole Derivatives | Antiviral | Mentioned as a potential therapeutic application. | researchgate.net |
| Amino-ketone (XXIII) | Amphetamine-like activity | Observed in a study of beta-substituted pyrrolo derivatives. | nih.gov |
Future Perspectives and Emerging Research Directions for Pyrrole 2,3,5 Tricarboxylic Acid
Innovative Synthetic Strategies for PTCA and Complex Derivatives
While PTCA is commercially available, the development of novel and efficient synthetic routes is crucial for producing complex derivatives tailored for specific applications. sigmaaldrich.com Current research into pyrrole (B145914) synthesis offers a glimpse into future strategies that could be adapted for PTCA.
One promising area is the advancement of one-step, continuous flow synthesis methodologies. nih.gov A study has demonstrated the successful one-step synthesis of pyrrole-3-carboxylic acids from simple starting materials in a single microreactor. nih.gov This approach, which utilizes the in-situ hydrolysis of tert-butyl esters, could potentially be adapted for the multi-functionalization required for PTCA, offering a streamlined, efficient, and scalable production method. nih.gov
Furthermore, research into the synthesis of various substituted pyrrole-2-carboxylates highlights the modularity of pyrrole chemistry. researchgate.netgoogle.com Techniques like the Knorr pyrrole synthesis and variations thereof, which involve the condensation of α-amino ketones or related compounds with dicarbonyls, provide a foundational framework. researchgate.net Future innovations may focus on regioselective functionalization of the pyrrole ring at the outset of the synthesis, allowing for precise placement of the carboxylic acid groups and the introduction of other functionalities to create complex PTCA derivatives with tailored properties.
Advancements in Analytical Methodologies for Trace PTCA Detection
As a key biomarker for eumelanin (B1172464), the accurate and sensitive detection of PTCA is paramount, particularly for understanding melanogenesis and its role in skin health and disease. researchgate.net Future research will likely focus on developing more sophisticated and field-deployable analytical techniques for detecting trace amounts of PTCA in complex biological matrices.
Current methods often rely on laboratory-based techniques, but the trend is moving towards more accessible and rapid detection platforms. Innovations in sensor technology, possibly employing electrochemical or optical signal transduction, could lead to portable devices for real-time PTCA monitoring. The development of highly specific recognition elements, such as molecularly imprinted polymers or aptamers designed to bind PTCA with high affinity, will be instrumental in enhancing the selectivity and sensitivity of these next-generation analytical tools.
Synergistic Computational and Experimental Approaches for PTCA Research
The integration of computational modeling with experimental validation is set to revolutionize the study of PTCA and its derivatives. Density Functional Theory (DFT) and other computational methods can predict a wide range of molecular properties, including reactivity, electronic structure, and spectroscopic signatures, providing invaluable insights that can guide experimental work.
For instance, computational studies can be employed to design novel PTCA-based molecules with specific electronic or binding properties before committing to their synthesis. Predicted properties, such as the collision cross section (CCS) values for different adducts in mass spectrometry, can be calculated to aid in the identification and characterization of PTCA in experimental samples. uni.lu This synergistic approach accelerates the research and development cycle, from designing new synthetic routes to understanding the mechanism of action of new PTCA-based functional materials or therapeutic agents.
Expansion of PTCA-Based Materials in Functional Applications
The trifunctional carboxylic acid nature of PTCA makes it an excellent building block for creating advanced functional materials. The carboxylic acid groups can act as anchor points for polymerization or for coordination with metal ions, opening the door to a variety of materials with unique properties.
Future research is expected to explore the use of PTCA in the synthesis of:
Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of PTCA are ideal for constructing porous MOFs. These materials could find applications in gas storage, catalysis, and chemical separations.
Conducting Polymers: The pyrrole core is a fundamental unit in conducting polymers. By incorporating PTCA into polymer chains, it may be possible to create functionalized conducting materials with enhanced solubility, processability, and ion-exchange capabilities.
Biocompatible Materials: The inherent connection of PTCA to biological systems could be leveraged to create novel biocompatible polymers or hydrogels for applications in drug delivery and tissue engineering.
Unraveling Novel Biological Roles and Therapeutic Applications of PTCA
Beyond its role as a biomarker, the intrinsic biological activity of the pyrrole scaffold suggests that PTCA and its derivatives could possess untapped therapeutic potential. nih.govnih.gov The pyrrole ring is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory and anticancer effects. researchgate.netnih.gov
Emerging research is beginning to investigate the broader biological implications of pyrrole-based compounds. For example, studies on other pyrrole derivatives have shown they can act as inhibitors of protein kinases like EGFR and VEGFR, which are implicated in cancer. nih.gov Some derivatives also exhibit antioxidant properties. nih.govnih.gov
Future investigations will likely focus on whether PTCA or its specifically designed derivatives can modulate key biological pathways. Research could explore its potential as an anti-inflammatory agent, leveraging the known anti-inflammatory properties of other pyrrole compounds. nih.gov Given the link between oxidative stress and various diseases, the potential antioxidant activity of PTCA warrants further investigation. Unraveling these novel biological roles could pave the way for developing PTCA-based compounds as new therapeutic leads for a range of conditions.
Q & A
Basic: What is the standard method for quantifying PTCA in biological samples?
Answer:
PTCA is quantified as a marker for eumelanin using acidic permanganate oxidation (KMnO₄) followed by HPLC-UV analysis . Key steps include:
- Sample preparation : Homogenize tissue or hair in a 1:1 mixture of 1 M KOH and DMSO to solubilize melanin .
- Oxidation : Treat with 1% KMnO₄ in 2 M H₂SO₄ at 25°C for 20 hours to degrade eumelanin into PTCA .
- HPLC parameters : Use a C18 column (e.g., Hamilton PRP-1) with a gradient of 0.1% trifluoroacetic acid in water and acetonitrile. Detection is at 255 nm .
- Calibration : Compare peak areas to synthetic PTCA standards .
Advanced: How can researchers address variability in PTCA yields during eumelanin oxidation?
Answer:
Variability arises from oxidation conditions (pH, temperature, reaction time) and melanin matrix effects. Mitigation strategies include:
- Standardized protocols : Use a 1% KMnO₄ in 2 M H₂SO₄ system at 25°C for 20 hours to minimize side reactions .
- Internal standards : Spike samples with deuterated PTCA analogs to correct for recovery losses .
- Matrix-matched calibration : Prepare standards in melanin-free tissue homogenates to mimic sample complexity .
Basic: How does PTCA differentiate eumelanin from pheomelanin?
Answer:
PTCA is specific to eumelanin degradation, while pheomelanin yields thiazole-2,4,5-tricarboxylic acid (TTCA) . Differentiation involves:
- Parallel oxidation : Use acidic KMnO₄ for PTCA (eumelanin) and hydriodic acid (HI) hydrolysis for 4-amino-3-hydroxyphenylalanine (4-AHP, pheomelanin) .
- HPLC quantification : PTCA and TTCA are resolved on reversed-phase columns with distinct retention times .
Advanced: How can PTCA data be integrated with other techniques for comprehensive melanin characterization?
Answer:
Combine PTCA quantification with:
- Spectroscopy : UV-Vis and EPR to assess melanin’s redox state and metal-binding properties .
- Mass spectrometry (MS) : LC-MS/MS to confirm PTCA identity and detect minor degradation products .
- Structural analysis : Solid-state NMR to study melanin’s macromolecular organization .
Basic: What are the critical parameters in HPLC analysis of PTCA?
Answer:
- Column : C18 reversed-phase (e.g., Hamilton PRP-1, 250 × 4.1 mm, 7 µm) .
- Mobile phase : 0.1% trifluoroacetic acid in water (solvent A) and acetonitrile (solvent B) with a gradient elution (0–25% B over 12 minutes) .
- Detection : UV absorbance at 255 nm .
- Flow rate : 1.0 mL/min .
Advanced: What are the implications of PTCA/TTCA ratios in neuromelanin studies?
Answer:
In Parkinson’s disease (PD) research, neuromelanin’s TTCA/PTCA ratio reflects cysteine incorporation into dopamine-derived melanin. A lower TTCA/PTCA ratio in PD substantia nigra suggests altered detoxification of dopamine-cysteine adducts, potentially linking melanin structure to neurodegeneration .
Basic: How to prepare samples for PTCA analysis from hair or tissue?
Answer:
- Hair : Wash with SDS/water, dry, and incubate in 1 M KOH/DMSO (1:1) at 60°C for 48 hours to solubilize melanin .
- Tissue : Homogenize in PBS, centrifuge, and extract melanin granules via differential centrifugation .
Advanced: How to analyze PTCA in forensic hair samples with cosmetic treatments?
Answer:
- Decontamination : Pre-wash hair with methanol and acetone to remove dyes or contaminants .
- Oxidation validation : Compare PTCA yields before and after treatment; bleaching reduces eumelanin content, lowering PTCA .
- Normalization : Express PTCA levels per hair weight or protein content to account for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
